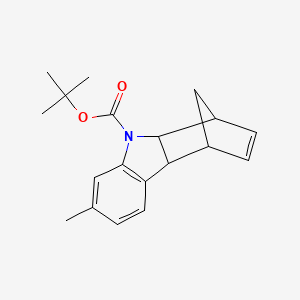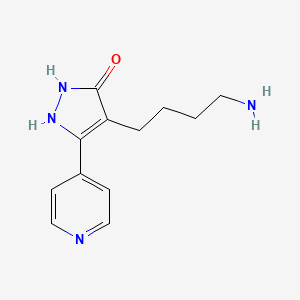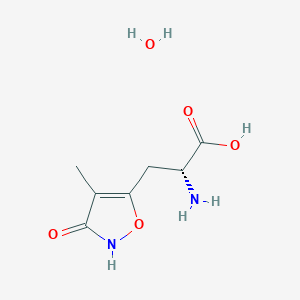
(R)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H3C−C(OH)(NH2)−CH2−C(OH)(NH2)−COOH
It belongs to the class of α-amino acids and is a derivative of glutamic acid. AMPA is a neurotransmitter receptor agonist and plays a crucial role in synaptic transmission within the central nervous system.
Preparation Methods
Synthetic Routes: AMPA can be synthesized through various routes, including:
Strecker Synthesis: Starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer ®-AMPA.
Chemical Resolution: Separation of racemic AMPA into its enantiomers using chiral resolving agents.
Industrial Production: The industrial production of AMPA involves large-scale synthesis using Strecker or other methods. The compound is then isolated and purified.
Chemical Reactions Analysis
AMPA undergoes several chemical reactions:
Oxidation: AMPA can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol derivative.
Substitution: AMPA can undergo nucleophilic substitution reactions at the amino group.
Decarboxylation: Removal of the carboxyl group leads to the formation of isoxazole derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and stereochemistry.
Scientific Research Applications
AMPA has diverse applications:
Neuroscience: As an agonist for AMPA receptors, it influences synaptic plasticity and memory.
Medicine: Investigated for potential treatments in neurodegenerative diseases and epilepsy.
Chemistry: Used in asymmetric synthesis due to its chiral center.
Industry: Precursor for drug development and chemical synthesis.
Mechanism of Action
AMPA receptors are ion channels involved in fast excitatory neurotransmission. Binding of AMPA to these receptors leads to cation influx (mainly Na+ and K+), depolarization, and neuronal activation.
Comparison with Similar Compounds
AMPA is unique due to its specific interaction with AMPA receptors. Similar compounds include kainic acid (KA) and N-methyl-D-aspartate (NMDA), which also act on glutamate receptors but have distinct mechanisms and effects.
: ChemSpider: AMPA : PubChem: AMPA : Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. DOI: 10.1124/pr.109.002451
Properties
Molecular Formula |
C7H12N2O5 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2/t4-;/m1./s1 |
InChI Key |
PUYUUTQCVZWVME-PGMHMLKASA-N |
Isomeric SMILES |
CC1=C(ONC1=O)C[C@H](C(=O)O)N.O |
Canonical SMILES |
CC1=C(ONC1=O)CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


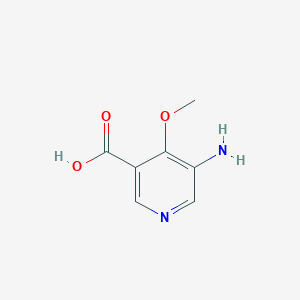
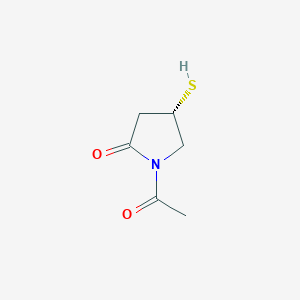



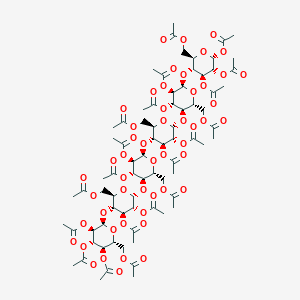
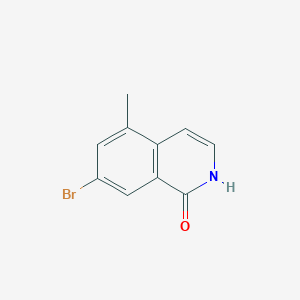
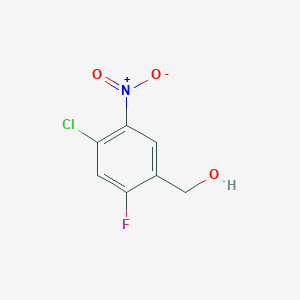
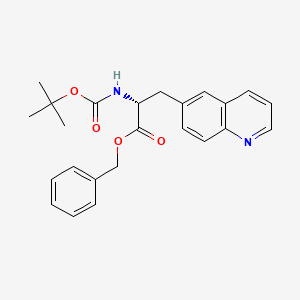
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
